Calpain Inhibitor VI

概要

説明

Calpain Inhibitor VI is a synthetic compound known for its ability to inhibit calpain, a family of calcium-dependent cysteine proteases. Calpains play a crucial role in various cellular processes, including cell motility, cell cycle progression, and apoptosis. The inhibition of calpain activity has been explored for therapeutic applications, particularly in neurodegenerative diseases, cardiovascular diseases, and cancer .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Calpain Inhibitor VI typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to enhance its inhibitory activity. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization, chromatography, and solvent extraction to isolate the final product. Quality control measures are implemented to ensure consistency and compliance with regulatory standards .

化学反応の分析

Types of Reactions: Calpain Inhibitor VI undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, potentially altering its inhibitory activity.

Substitution: Substitution reactions can introduce different functional groups, enhancing its specificity and potency.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce analogs with enhanced specificity .

科学的研究の応用

Calpain Inhibitor VI has been extensively studied for its potential therapeutic applications:

Neurodegenerative Diseases: It has shown promise in preventing calpain-mediated neuronal damage in conditions such as Alzheimer’s disease and Parkinson’s disease.

Cardiovascular Diseases: The compound has been investigated for its role in reducing myocardial infarction and ischemia-reperfusion injury.

Cancer: this compound has demonstrated anti-tumor activity by inhibiting calpain-mediated processes involved in cancer cell proliferation and metastasis.

Other Applications: The compound is also explored for its potential in treating cataracts, muscular dystrophy, and inflammatory diseases

作用機序

Calpain Inhibitor VI exerts its effects by binding to the active site of calpain enzymes, thereby preventing the proteolytic cleavage of their substrates. This inhibition disrupts various cellular processes regulated by calpains, such as cytoskeletal remodeling, signal transduction, and apoptosis. The molecular targets include calpain 1 and calpain 2, which are involved in neurodegenerative and cardiovascular diseases .

類似化合物との比較

Calpain Inhibitor I: Another potent calpain inhibitor with a different chemical structure but similar inhibitory activity.

Calpain Inhibitor II: Known for its specificity towards calpain 1 and calpain 2.

MDL28170: A widely studied calpain inhibitor with applications in neuroprotection and cancer therapy.

Uniqueness of Calpain Inhibitor VI: this compound is unique due to its high specificity and potency in inhibiting calpain activity. It has shown superior efficacy in various preclinical models compared to other inhibitors. Additionally, its favorable pharmacokinetic properties make it a promising candidate for therapeutic development .

生物活性

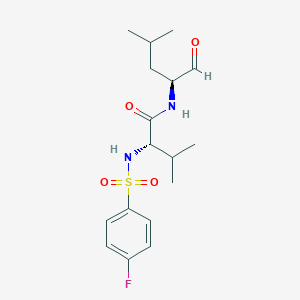

Calpain Inhibitor VI, chemically known as N-(4-Fluorophenylsulfonyl)-L-valyl-L-leucinal, is a potent inhibitor of calpain proteases, which play crucial roles in various cellular processes. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Calpains are calcium-dependent cysteine proteases that are involved in numerous physiological and pathological processes. Under normal conditions, calpains remain inactive due to low intracellular calcium levels. However, upon calcium influx, calpains become activated and initiate proteolytic cleavage of target proteins. This compound specifically inhibits the activity of both µ-calpain and m-calpain with IC50 values of 7.5 nM and 78 nM, respectively . By blocking calpain activity, this inhibitor can modulate cellular functions that are otherwise dysregulated in various diseases.

Neuroprotection

Research has demonstrated that this compound can prevent apoptosis in motor neurons. In organotypic cultures of adult spinal cord slices from mice, the application of this compound significantly reduced motor neuron cell death . This neuroprotective effect suggests its potential use in neurodegenerative diseases where calpain activation contributes to neuronal damage.

Cardiovascular Health

Calpain activity has been implicated in cardiovascular diseases, particularly in the context of inflammation and apoptosis. Studies have shown that calpain inhibition leads to decreased expression of inflammatory cytokines such as TNF-α and IL-1β in myocardial tissue . The inhibition of calpain also correlates with improved myocardial function during inflammatory responses induced by lipopolysaccharides (LPS) . These findings indicate that this compound may possess therapeutic potential for treating inflammation-related cardiac conditions.

Table 1: Summary of Key Research Findings on this compound

Case Study: Traumatic Brain Injury (TBI)

In a study examining the role of calpain inhibitors in TBI, it was found that administration of this compound could potentially mitigate neuronal damage following traumatic events. The research indicated that while some calpain inhibitors showed promise in reducing cognitive dysfunction post-injury, the exact timing and dosage remain critical for achieving desired outcomes .

特性

IUPAC Name |

(2S)-2-[(4-fluorophenyl)sulfonylamino]-3-methyl-N-[(2S)-4-methyl-1-oxopentan-2-yl]butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25FN2O4S/c1-11(2)9-14(10-21)19-17(22)16(12(3)4)20-25(23,24)15-7-5-13(18)6-8-15/h5-8,10-12,14,16,20H,9H2,1-4H3,(H,19,22)/t14-,16-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSJWUIDLGZAXID-HOCLYGCPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C=O)NC(=O)C(C(C)C)NS(=O)(=O)C1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C=O)NC(=O)[C@H](C(C)C)NS(=O)(=O)C1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190274-53-4 | |

| Record name | N-(4-Fluorophenylsulfonyl)-L-valyl-L-leucinal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190274534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。